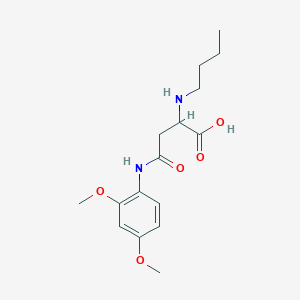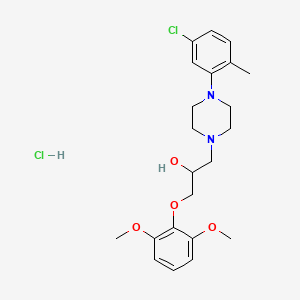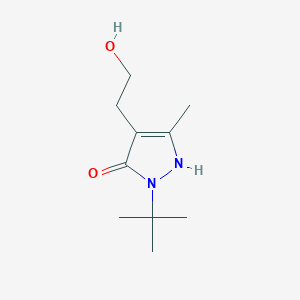![molecular formula C7H10O B2744154 Bicyclo[3.2.0]heptan-3-one CAS No. 63492-36-4](/img/structure/B2744154.png)
Bicyclo[3.2.0]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]heptan-3-one is a compound that is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo(3.2.0)hept-2-en-6-one . It is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .
Synthesis Analysis
The synthesis of Bicyclo[3.2.0]heptan-3-one involves a Stereoselective Synthesis of a Common 3-Oxabicyclo[3.2.0]heptan-2-one Core Building Block Toward Illicium Sesquiterpenes via Desymmetrization .Molecular Structure Analysis
The molecular structure of Bicyclo[3.2.0]heptan-3-one is C7H10O . The molecule contains a total of 19 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), 1 seven-membered ring(s), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis
Bicyclo[3.2.0]heptan-6-ones and 2-oxabicyclo[3.3.0]octan-3-ones undergo some stereocontrolled reactions . For instance, 2-Oxabicyclo[3.3.0]oct-6-en-3-one reacts with bromine through the formation of exo- and endo-bromonium ions .Physical And Chemical Properties Analysis
The physical and chemical properties of Bicyclo[3.2.0]heptan-3-one include a density of 1.1±0.1 g/cm3, boiling point of 183.5±8.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, enthalpy of vaporization of 42.0±3.0 kJ/mol, flash point of 57.8±10.7 °C, and index of refraction of 1.511 .Applications De Recherche Scientifique
- Bicyclo[3.2.0]heptan-3-one is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo[3.2.0]heptan-3-one . This reaction involves the conversion of ketones into esters or lactones, which has applications in organic synthesis and drug development.
- Researchers use this compound in the synthesis of chalcone derivatives by reacting it with arylaldehydes . Chalcones are versatile molecules with potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
- Bicyclo[3.2.0]heptan-3-one plays a role in redox biotransformations. Recent research highlights its BVMO-catalyzed generation of a chiral bicyclo[3.3.0]lactone, which serves as a key initiating reaction for subsequent chemoenzymatic synthesis . These reactions are essential in the production of natural products and pharmaceutical intermediates.
Baeyer-Villiger Oxidation Studies
Chalcone Derivatives Synthesis
Redox Biotransformations
Mécanisme D'action
Target of Action
The primary targets of Bicyclo[32This compound is a structural isomer of Bicyclo[3.1.1]heptane, which has been studied for its potential bioisosteric properties . 20]heptan-3-one remain to be identified.
Biochemical Pathways
There is limited information available on the specific biochemical pathways affected by Bicyclo[3.2.0]heptan-3-one. Related compounds such as bicyclo[311]heptanes have been synthesized and studied for their potential role in medicinal chemistry as bioisosteres of meta-substituted arenes and pyridines . These compounds can affect various biochemical pathways, but the specific pathways influenced by Bicyclo[3.2.0]heptan-3-one are yet to be determined.
Propriétés
IUPAC Name |
bicyclo[3.2.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-5-1-2-6(5)4-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDWZCMJCMFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.0]heptan-3-one | |
CAS RN |
63492-36-4 |
Source


|
| Record name | Bicyclo(3.2.0)heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744074.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2744081.png)

![Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744083.png)


![5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744089.png)



![Methyl 4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2744093.png)